molecular formula C16H19NO2 B11504271 2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol

2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol

Cat. No.: B11504271
M. Wt: 257.33 g/mol
InChI Key: MTAGFKXNJKRAKR-UHFFFAOYSA-N
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Description

2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol is an organic compound with the molecular formula C16H19NO2 It is a phenolic compound that features a methoxy group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol can be synthesized through the condensation of an aldehyde or ketone with a primary amine. One common method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-phenylethylamine in the presence of a suitable solvent and catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and may require stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenolic compounds.

Scientific Research Applications

2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the phenylethylamine moiety can interact with receptors in the nervous system, potentially modulating neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol: Unique due to its specific substitution pattern and combination of functional groups.

    2-Hydroxy-5-methoxyaniline: Similar structure but lacks the phenylethylamine moiety.

    2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: An azaresveratrol analog with different biological activity.

Uniqueness

This compound is unique due to its combination of a methoxy group, phenolic hydroxyl group, and phenylethylamine moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-methoxy-4-[(2-phenylethylamino)methyl]phenol

InChI

InChI=1S/C16H19NO2/c1-19-16-11-14(7-8-15(16)18)12-17-10-9-13-5-3-2-4-6-13/h2-8,11,17-18H,9-10,12H2,1H3

InChI Key

MTAGFKXNJKRAKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)O

Origin of Product

United States

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